molecular formula C7H16N2 B2856380 (1R,2R)-2-N-methylcyclohexane-1,2-diamine CAS No. 460090-24-8

(1R,2R)-2-N-methylcyclohexane-1,2-diamine

Cat. No.: B2856380
CAS No.: 460090-24-8
M. Wt: 128.219
InChI Key: UZFSSDLWBZWJRU-RNFRBKRXSA-N
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Description

(1R,2R)-2-N-methylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing complex molecules and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-N-methylcyclohexane-1,2-diamine typically involves the selective alkylation of (1R,2R)-cyclohexane-1,2-diamine. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group . The reaction conditions often involve the use of hydrophobic solvents and acid-binding agents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process includes steps such as nucleophilic substitution, reduction, and alkylation, optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-N-methylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, imines, and amides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the product is crucial .

Properties

IUPAC Name

(1R,2R)-2-N-methylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFSSDLWBZWJRU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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